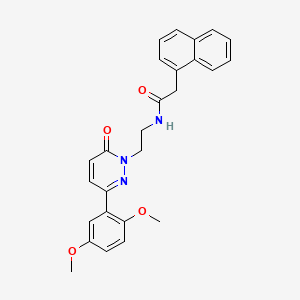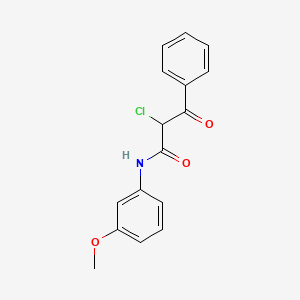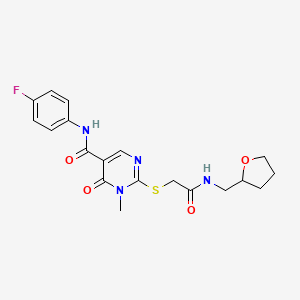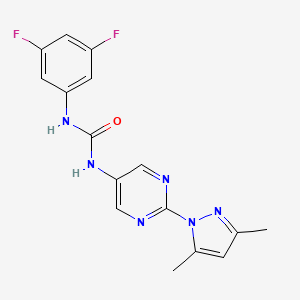![molecular formula C24H24N2O3S B2518567 7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207033-22-4](/img/structure/B2518567.png)
7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a core structure found in various biologically active compounds. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is known for its presence in molecules with diverse pharmacological properties, including anticancer, analgesic, anti-inflammatory, and kinase inhibition activities . The specific substitution pattern on the thienopyrimidinone core, with a 3,4-diethoxyphenyl and a 2-methylbenzyl group, suggests potential for unique biological activities, although the exact properties of this compound would need to be determined through empirical studies.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from substituted thiophenes or related heterocycles. For example, the synthesis of related compounds has been reported through the condensation of amino-thiophenes with various reagents, followed by cyclization and further functionalization . The synthesis of the specific compound would likely follow a similar pathway, with the introduction of the 3,4-diethoxyphenyl and 2-methylbenzyl groups at the appropriate steps to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. The substitution of the core with different groups can significantly affect the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as its molecular electrostatic potential (MEP) surface map . These properties are crucial for the molecule's interaction with biological targets and can be studied using computational methods like density functional theory (DFT).
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions depending on the substituents present on the core structure. For instance, they can react with nucleophilic reagents, undergo alkylation, or be used as intermediates for further derivatization . The specific reactivity of "7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" would depend on the electronic and steric effects of the diethoxyphenyl and methylbenzyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The presence of electron-donating groups like methoxy can increase the electron density on the molecule, potentially affecting its lipophilicity and membrane permeability . The diethoxyphenyl and methylbenzyl groups in the compound of interest are likely to contribute to its overall lipophilicity, which could be beneficial for oral bioavailability.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Inflammatory Properties
Thienopyrimidine derivatives have been studied for their wide applications as bioactive compounds, showing remarkable activity toward fungi, bacteria, and inflammation. A study highlighted the synthesis of new thienopyrimidine derivatives that tested positively as antimicrobial and anti-inflammatory agents (Tolba et al., 2018). Similarly, other research has developed derivatives based on thiophene that exhibited significant antibacterial and antifungal effects, with certain compounds displaying activity superior to reference drugs like Tetracycline (Gaber et al., 2010).
Anticancer Activity
Thienopyrimidine compounds have also been explored for their potential anticancer properties. For instance, novel fused thiazolopyrimidinones demonstrated promising cytotoxic activity against breast carcinoma and hepatocellular carcinoma cell lines, indicating their potential as antitumor agents (Abbas et al., 2015). Another series of thieno[2,3-d]pyrimidine antifolate inhibitors targeting purine biosynthesis showed selectivity for high-affinity folate receptors over other transporters for cellular entry, highlighting their potential in cancer treatment (Deng et al., 2009).
Antiviral and Cytostatic Profiling
Research into thieno-fused 7-deazapurine ribonucleosides derived from thienopyrimidines has uncovered their potential for low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV. The most active compounds in this series were identified as 6-methoxy, 6-methylsulfanyl, and 6-methyl derivatives, which exhibited significant activity against cancer cells with minimal or no toxicity to fibroblasts (Tichy et al., 2017).
Synthesis and Solid-State Fluorescence Properties
Studies on the synthesis of new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have revealed strong solid-state fluorescence properties, particularly for compounds with specific substituents on the pyrimidine ring. This research offers insights into the absorption and emission properties of these compounds, supported by quantum-chemical calculations (Yokota et al., 2012).
Eigenschaften
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-4-28-20-11-10-17(12-21(20)29-5-2)19-14-30-23-22(19)25-15-26(24(23)27)13-18-9-7-6-8-16(18)3/h6-12,14-15H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFEVHHRHDDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2518489.png)



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2518498.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)



![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)